Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cis-2-(cyanomethyl)cyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its activity may involve interactions with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Ethyl trans-2-(cyanomethyl)cyclopropane-1-carboxylate: The trans isomer of the compound, which may have different physical and chemical properties.
Cyclopropane-1-carboxylate derivatives: Other derivatives with different substituents on the cyclopropane ring.
Uniqueness: Ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate is unique due to its specific stereochemistry (cis configuration) and the presence of both a nitrile and an ester functional group. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(cyanomethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANVJJFBBHUGPY-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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